molecular formula C23H26N4O5S B2895963 Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate CAS No. 1018161-97-1

Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate

Cat. No.: B2895963
CAS No.: 1018161-97-1
M. Wt: 470.54
InChI Key: LEXPGIIJFACCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, an amino group, and a sulfonylbenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-6-({4-[(methylamino)sulfonyl]benzoyl}amino)-3-quinolinecarboxylate
  • Ethyl 4-amino-6-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-quinolinecarboxylate
  • Ethyl 4-amino-6-({4-[(ethylamino)sulfonyl]benzoyl}amino)-3-quinolinecarboxylate

Uniqueness

Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

ethyl 4-amino-6-[[4-(diethylsulfamoyl)benzoyl]amino]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-4-27(5-2)33(30,31)17-10-7-15(8-11-17)22(28)26-16-9-12-20-18(13-16)21(24)19(14-25-20)23(29)32-6-3/h7-14H,4-6H2,1-3H3,(H2,24,25)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXPGIIJFACCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C(=CN=C3C=C2)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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